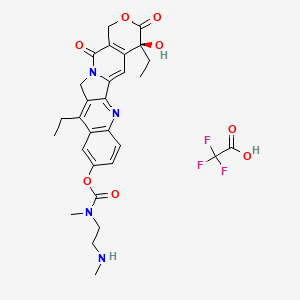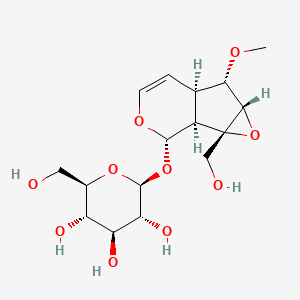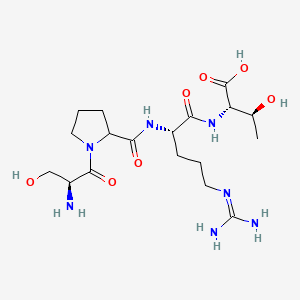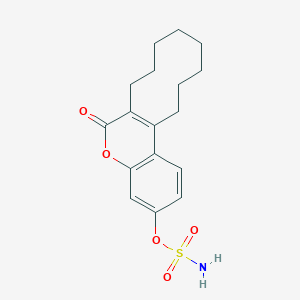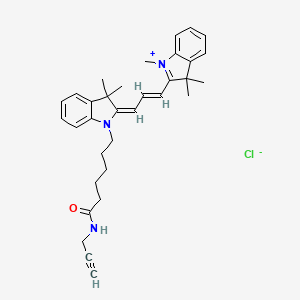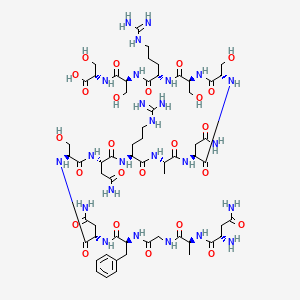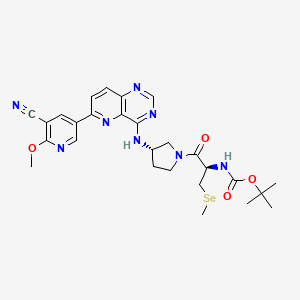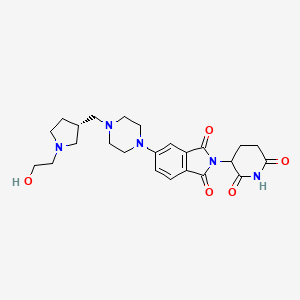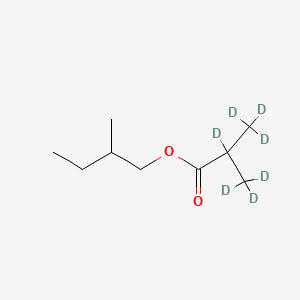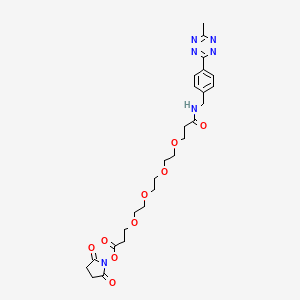![molecular formula C14H17NO4 B12381986 1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hydroxyl groups and a pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a phenolic compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxyl groups and the pyridine ring allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and exhibit diverse biological activities.
1,3,5-Triazines: Known for their applications in pharmaceuticals and materials science.
Uniqueness: 1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone is unique due to its specific combination of hydroxyl groups and a pyridine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H17NO4/c1-8(16)12-10(17)7-11(18)13(14(12)19)9-3-5-15(2)6-4-9/h3,7,17-19H,4-6H2,1-2H3 |
InChIキー |
BKPLTJWLVMGPGD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2=CCN(CC2)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




